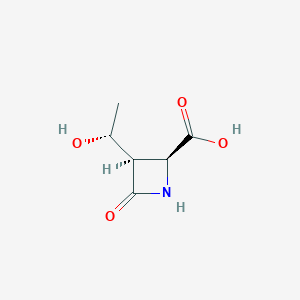
SARAFOTOXIN S6B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sarafotoxin S6B is a potent peptide toxin derived from the venom of the Israeli burrowing asp, Atractaspis engaddensis. It belongs to the sarafotoxin family, which shares structural and functional similarities with endothelins, a group of peptides known for their strong vasoconstrictive properties . This compound is composed of 21 amino acid residues and is characterized by two disulfide bonds that stabilize its structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sarafotoxin S6B can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels (>98%) . The peptide is then lyophilized to obtain a stable powder form for storage and use.
Analyse Chemischer Reaktionen
Types of Reactions
Sarafotoxin S6B undergoes various chemical reactions, including:
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Air oxidation or the use of mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard amino acid derivatives used in SPPS.
Major Products Formed
The major products formed from these reactions include various analogs of this compound with modified amino acid sequences and altered biological activities .
Wissenschaftliche Forschungsanwendungen
Sarafotoxin S6B has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Wirkmechanismus
Sarafotoxin S6B exerts its effects by binding to endothelin receptors, specifically endothelin receptor type A (ETA) and endothelin receptor type B (ETB) . Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events that result in vasoconstriction and other physiological responses. The activation of endothelin receptors involves the mobilization of calcium ions and the activation of various kinases and phosphatases .
Vergleich Mit ähnlichen Verbindungen
Sarafotoxin S6B is similar to other sarafotoxins and endothelins in terms of structure and function. Some of the similar compounds include:
Sarafotoxin S6A: Another member of the sarafotoxin family with slight variations in amino acid sequence.
Endothelin-1: A potent vasoconstrictor peptide with high structural similarity to sarafotoxins.
Sarafotoxin S6C: Another analog with distinct biological activities.
This compound is unique due to its specific amino acid sequence and its potent agonistic activity on endothelin receptors, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
120972-53-4 |
|---|---|
Molekularformel |
C110H159N27O34S5 |
Molekulargewicht |
2563.93 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










